![molecular formula C12H13NO B14776527 4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde](/img/structure/B14776527.png)
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound contains a benzaldehyde moiety attached to a 3-azabicyclo[3.1.0]hexane ring system. The presence of both aromatic and bicyclic structures in a single molecule makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde typically involves multiple steps, starting from simpler precursors. One common method involves the formation of the 3-azabicyclo[3.1.0]hexane ring system through cyclization reactions. For instance, the photochemical decomposition of CHF2-substituted pyrazolines has been reported as a key step in synthesizing similar bicyclic compounds . The benzaldehyde moiety can then be introduced through subsequent reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Formation of 4-(3-azabicyclo[3.1.0]hexan-3-yl)benzoic acid.
Reduction: Formation of 4-(3-azabicyclo[3.1.0]hexan-3-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways. For example, similar compounds have been studied as dual inhibitors of TYK2 and JAK1, which are involved in cytokine receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual inhibitors of TYK2 and JAK1.
3-Azabicyclo[3.1.0]hexane derivatives: Used in drug design and exhibit various biological activities.
Uniqueness
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a 3-azabicyclo[3.1.0]hexane ring system. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-(3-azabicyclo[3.1.0]hexan-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO/c14-8-9-1-3-12(4-2-9)13-6-10-5-11(10)7-13/h1-4,8,10-11H,5-7H2 |
Clé InChI |
ODXGTKIROVVQMS-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CN(C2)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776458.png)

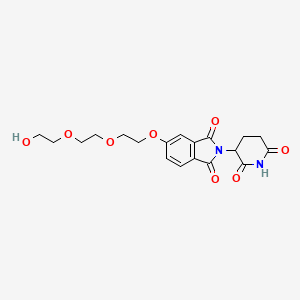


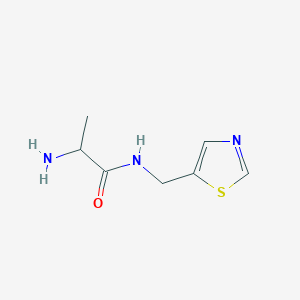
![1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14776494.png)
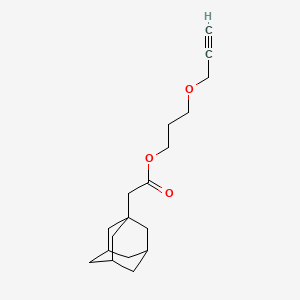
![O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate](/img/structure/B14776498.png)

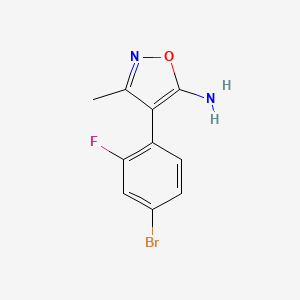
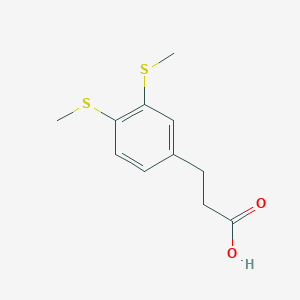
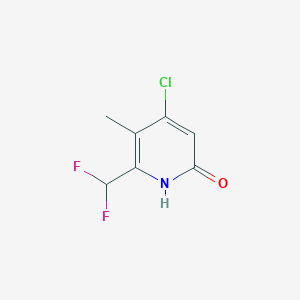
![Methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14776529.png)
